3-amino-N-(3-methoxyphenyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDETZXHWUBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429190 | |
| Record name | 3-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22240-96-6 | |
| Record name | 3-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activities and Preclinical Investigations of Benzamide Derivatives
Enzymatic and Receptor Modulation Studies
Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. Consequently, the inhibition of DPP-IV is a well-established therapeutic strategy for the management of type 2 diabetes. While the broader class of benzamide (B126) derivatives has been investigated for various enzymatic inhibitions, specific data on the DPP-IV inhibitory activity of 3-amino-N-(3-methoxyphenyl)benzamide is not extensively documented in publicly available scientific literature. However, the general structural features of some benzamide-containing compounds have been explored for their potential to interact with the active site of DPP-IV. The development of potent and selective DPP-IV inhibitors often involves the incorporation of specific chemical moieties that can form strong interactions with key amino acid residues within the enzyme's catalytic domain. Further research is required to determine if this compound possesses any significant DPP-IV inhibitory properties.
Receptor Tyrosine Kinase (RTK) Inhibition
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that are critical regulators of cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a hallmark of many cancers, making them important targets for anticancer drug development. The benzamide scaffold has been utilized in the design of numerous RTK inhibitors. These compounds can target a range of RTKs, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER-2), HER-4, insulin-like growth factor 1 receptor (IGF1R), insulin (B600854) receptor (InsR), vascular endothelial growth factor receptor (KDR), and platelet-derived growth factor receptors alpha and beta (PDGFRa and PDGFRb).
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The inhibition of HDACs has emerged as a promising strategy in cancer therapy. Notably, novel aminophenyl benzamide-type histone deacetylase inhibitors have been developed and shown to possess enhanced potency and selectivity. These non-hydroxamic acid HDAC inhibitors have been optimized from a lead compound with a bis(aryl)-type pharmacophore.
While specific data for this compound is not explicitly detailed, the class of aminophenyl benzamides has demonstrated significant inhibitory activity against certain HDAC isoforms. For instance, structure-activity relationship (SAR) studies on a series of benzamide derivatives revealed that the presence of an amino or hydroxy group on the aniline (B41778) moiety can be crucial for inhibitory activity. The steric and electronic properties of substituents on the benzamide scaffold play a significant role in the interaction with the enzyme's active site.
| Compound | Type | Target HDACs | IC50 (µM) | Reference |
| MS-275 | Benzamide Derivative | HDACs | 0.5-2 | |
| Novel Aminophenyl Benzamides | Benzamide Derivative | HDACs | Potent and Selective |
Inflammasome Pathway Modulation
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune system by activating caspase-1 and inducing the release of pro-inflammatory cytokines. The modulation of the NLRP3 inflammasome pathway is a key area of research for the treatment of a variety of inflammatory diseases. While certain compounds containing a benzamide moiety have been investigated for their effects on inflammatory pathways, there is currently a lack of specific data on the modulation of the NLRP3 inflammasome by this compound in the available scientific literature. The development of NLRP3 inhibitors is an active area of research, with a focus on identifying small molecules that can interfere with the assembly or activation of the inflammasome complex.
Histamine (B1213489) Receptor Antagonism
Histamine receptors, particularly the H3 receptor, are involved in regulating the release of various neurotransmitters in the central nervous system. Antagonism of these receptors is being explored for the treatment of various neurological and psychiatric disorders. While the benzamide structure is a feature in some pharmacologically active compounds, specific data regarding the histamine receptor antagonist activity of this compound is not well-documented in the scientific literature. The development of histamine receptor antagonists typically involves the design of molecules that can selectively bind to a specific subtype of histamine receptor, thereby modulating its activity.
Dopamine (B1211576) Receptor Antagonism
Dopamine receptors are a class of G protein-coupled receptors that are prominent targets for drugs used to treat a variety of neurological and psychiatric disorders, including schizophrenia and Parkinson's disease. The antagonism of dopamine receptors, particularly the D2 and D3 subtypes, is a key mechanism of action for many antipsychotic medications. While the benzamide scaffold is present in some dopamine receptor antagonists, there is no specific information available in the current scientific literature to suggest that this compound acts as a dopamine receptor antagonist. The affinity and selectivity of a compound for different dopamine receptor subtypes are highly dependent on its specific chemical structure.
Cellular Process Modulation
The modulation of cellular processes is a fundamental aspect of pharmacology. Benzamide derivatives, as a broad class of compounds, have been shown to influence various cellular activities. For instance, some benzamide derivatives can induce cell cycle arrest and apoptosis in cancer cells, which is often linked to their HDAC inhibitory activity. The altered gene expression resulting from HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of genes involved in cell proliferation and survival.
However, specific studies detailing the effects of this compound on cellular processes are not readily found in the existing scientific literature. Therefore, its specific impact on cellular functions such as cell cycle progression, apoptosis, differentiation, and migration remains to be elucidated through future research.
Inhibition of Cellular Proliferation
There is no available research data detailing the inhibitory effects of this compound on the proliferation of any tested cell lines. Consequently, no data tables of research findings on this specific activity can be generated.
Mediation of Changes in Cellular Processes
There is no available research data elucidating the mechanisms by which this compound might mediate changes in cellular processes such as apoptosis, cell cycle regulation, or other signaling pathways. As a result, no detailed research findings or corresponding data tables can be presented for this topic.
Mechanistic Elucidation of Benzamide Bioactivity
Identification and Validation of Molecular Targets
While direct studies on 3-amino-N-(3-methoxyphenyl)benzamide are not extensively documented, research on structurally similar benzamides provides a strong basis for identifying its potential molecular targets. The benzamide (B126) core is a common motif in a variety of enzyme inhibitors and receptor ligands.
One prominent class of enzymes targeted by benzamide derivatives is the Poly(ADP-ribose) polymerase (PARP) family. 3-Aminobenzamide (B1265367), a closely related analogue, is a known inhibitor of PARP, an enzyme crucial for DNA repair, transcriptional regulation, and programmed cell death. wikipedia.org The structural similarity of this compound suggests it may also exhibit PARP inhibitory activity.
Furthermore, various substituted benzamides have been shown to inhibit other key enzymes. For instance, N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide has been investigated for its ability to inhibit tyrosinase , an enzyme involved in melanin (B1238610) synthesis. Other research has pointed towards the inhibition of acetylcholinesterase (AChE) and β-secretase (BACE1) by novel benzamide derivatives, enzymes that are key targets in the management of Alzheimer's disease. mdpi.com
In the realm of receptor interactions, benzamide derivatives have demonstrated significant affinity for dopamine (B1211576) receptors , particularly the D3 subtype. A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides showed high affinity for D3 receptors, indicating that the 3-methoxybenzamide (B147233) moiety is a key pharmacophore for this target. nih.gov Additionally, some arylpiperazine derivatives containing a benzamide structure have been studied for their interaction with serotonin (B10506) 5-HT1A receptors . acs.org
Another potential target, based on studies of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, is the apolipoprotein B mRNA editing enzyme, catalytic polypeptide-like 3G (APOBEC3G) . This intracellular antiviral enzyme's levels were found to be increased by this benzamide derivative, suggesting an indirect mechanism of action. nih.gov
Table 1: Potential Molecular Targets for this compound Based on Analogues
| Target Class | Specific Target | Related Analogue | Potential Effect of Inhibition/Modulation |
| Enzyme | Poly(ADP-ribose) polymerase (PARP) | 3-Aminobenzamide | Interference with DNA repair, potential anticancer activity |
| Enzyme | Tyrosinase | N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide | Regulation of melanin production |
| Enzyme | Acetylcholinesterase (AChE) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Modulation of neurotransmitter levels |
| Enzyme | β-secretase (BACE1) | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Reduction of amyloid plaque formation |
| Receptor | Dopamine D3 Receptor | N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides | Neurological and psychiatric effects |
| Receptor | Serotonin 5-HT1A Receptor | Arylpiperazine benzamide derivatives | Modulation of serotonergic neurotransmission |
| Protein | APOBEC3G | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Antiviral activity |
Characterization of Ligand-Target Binding Interactions
The binding of this compound to its molecular targets is predicated on a combination of intermolecular forces, dictated by its chemical structure.
Elucidation of Enzyme Active Site Binding Modes
Molecular docking studies of various benzamide derivatives have provided insights into their binding modes within enzyme active sites. For N-heteroaryl substituted benzamides targeting glucokinase, the amide group was found to be crucial for forming hydrogen bonds with key residues, such as Arg63, within the allosteric binding site. researchgate.net The aromatic rings of these molecules typically engage in hydrophobic interactions with the enzyme's pocket. researchgate.net
In the case of tyrosinase inhibition by N-benzyl-3-methoxy-N-(4-methoxyphenyl)benzamide, the benzamide can form a stable complex with the active site, preventing the binding of the natural substrate. The methoxy (B1213986) groups are thought to play a critical role in enhancing binding affinity through hydrogen bonding and lipophilic interactions.
For PARP inhibition by 3-aminobenzamide, the molecule acts as a competitive inhibitor by mimicking the nicotinamide (B372718) portion of the NAD+ substrate, thereby blocking its binding and the subsequent ADP-ribosylation of proteins. wikipedia.org
Receptor Binding Affinity and Specificity
The affinity and specificity of benzamide derivatives for their receptor targets are highly dependent on their substitution patterns. In a study of dopamine D3 receptor ligands, a derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide, exhibited a high D3-receptor affinity with a Ki value of 0.18 nM and over 200-fold selectivity against other receptors like D4, D2, 5-HT1A, and α1-receptors. nih.gov This highlights the significant contribution of the 3-methoxybenzamide core to both potent binding and selectivity.
The positioning of functional groups is also critical. For arylpiperazine salicylamide (B354443) ligands of the 5-HT1A receptor, the meta-positioning of the amide group was found to be crucial for forming a hydrogen bond with a key glutamine residue in the receptor binding site. acs.org
Table 2: Receptor Binding Affinities of a Related Benzamide Derivative
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity |
| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | 0.18 | >200-fold vs. D4, D2, 5-HT1A, α1 |
Modulatory Effects on Downstream Signaling Pathways
The interaction of this compound with its molecular targets is expected to trigger a cascade of downstream signaling events. For instance, inhibition of PARP by 3-aminobenzamide can lead to the depletion of cellular NAD+, which in turn affects ATP levels and can ultimately induce cell death, a pathway of significant interest in cancer therapy. wikipedia.org
Modulation of dopamine and serotonin receptors by benzamide ligands directly impacts their respective signaling pathways. Agonist or antagonist activity at these receptors can alter the production of second messengers like cyclic AMP (cAMP), leading to widespread changes in neuronal activity and gene expression. The derivative trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide was identified as a full agonist at the D3 receptor, implying its ability to fully activate the receptor's downstream signaling cascade upon binding. nih.gov
In the context of APOBEC3G, the upregulation of this enzyme by a benzamide derivative suggests an interference with cellular pathways that regulate its expression or stability, leading to an enhanced antiviral state within the cell. nih.gov
Influence of Benzamide Structural Features on Biological Recognition
The biological activity of benzamide derivatives is intricately linked to their structural features, with the nature and position of substituents on the benzamide scaffold playing a pivotal role in molecular recognition.
The benzamide moiety itself is a key structural element, often involved in crucial hydrogen bonding interactions with target proteins. researchgate.net The amino group at the 3-position can also participate in hydrogen bonding and can influence the electronic properties of the aromatic ring.
The 3-methoxy group is of particular importance. Methoxy groups are known to enhance lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The position of the methoxy group can significantly impact steric hindrance and, consequently, the activity of the compound.
Structure Activity Relationship Sar Studies of Benzamide Scaffolds
Impact of Substituent Variation on Biological Activity
The nature and position of substituents on the benzamide (B126) core play a pivotal role in determining the pharmacological profile of these compounds. Modifications can significantly alter properties such as binding affinity, selectivity, and pharmacokinetic parameters.
Methoxy (B1213986) (-OCH3) groups, such as the one present on the phenyl ring of "3-amino-N-(3-methoxyphenyl)benzamide," can significantly influence a molecule's lipophilicity and its ability to form hydrogen bonds. While methoxy groups are generally considered to increase lipophilicity compared to a hydroxyl group, this effect can be modulated by other substituents on the aromatic ring. chemrxiv.org For instance, the presence of electron-donating groups can enhance the difference in lipophilicity when a hydroxyl group is replaced by a methoxy group. chemrxiv.org
The amino (-NH2) and nitro (-NO2) groups are powerful electronic modifiers that can drastically alter the biological activity of a benzamide scaffold. The amino group, as seen in "this compound," is an electron-donating group. This property can increase the electron density of the aromatic ring, which can be crucial for certain receptor interactions. rsc.org Conversely, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring. nih.govnih.gov
Studies have shown that the introduction of a nitro group can be essential for the antibacterial activity of some compounds. nih.gov However, the position of the nitro group is critical; for example, a nitro group at the 7-position of a benzodiazepine (B76468) ring enhances its therapeutic action. nih.gov The interplay between amino and nitro groups on the same aromatic ring can lead to complex effects on the molecule's electronic structure and aromaticity. researchgate.netresearchgate.net In some cases, the presence of both groups can lead to intramolecular hydrogen bonding, significantly influencing the molecule's conformation and properties. researchgate.net The reduction of a nitro group to an amino group is a common metabolic pathway, which can lead to changes in the biological activity profile of the compound. nih.gov
Halogenation, particularly the introduction of a trifluoromethyl (-CF3) group, is a common strategy in medicinal chemistry to enhance the efficacy and metabolic stability of drug candidates. The trifluoromethyl group is highly lipophilic and electron-withdrawing, properties that can significantly improve a molecule's pharmacokinetic profile. researchgate.net Its incorporation can increase metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comresearchgate.net
The substitution of a methyl group with a trifluoromethyl group has been shown to increase the biological activity of some compounds by an order of magnitude. researchgate.net This enhancement can be attributed to a combination of factors, including increased binding affinity due to favorable electrostatic or solvation free energy changes. researchgate.net The trifluoromethyl group is also considered a bioisostere for other atoms and groups, such as chlorine, due to their similar steric requirements. mdpi.com In the context of benzamides, the introduction of a trifluoromethyl group has been explored to develop potent inhibitors of various enzymes. dntb.gov.ua
The position of substituents on the benzamide scaffold can have a profound impact on biological activity. Even a slight shift in the position of a functional group can lead to significant changes in the molecule's shape, electronic distribution, and ability to interact with its target. nih.govacs.org
For example, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the ortho-, meta-, and para-isomers exhibited different crystal structures and geometries due to steric hindrance and intermolecular hydrogen bonding patterns. mdpi.com The ortho-substituted compound was found to be more distorted than the meta- and para-isomers. mdpi.com In another study on thiosemicarbazide (B42300) derivatives, the antibacterial activity was highly dependent on the substituent's position. For compounds with a fluorine atom, the ortho isomer was the most active, while for those with a trifluoromethylphenyl group, the para isomer showed the highest activity. mdpi.com These findings underscore the critical importance of optimizing the substitution pattern to achieve the desired biological effect.
Conformational Analysis and Molecular Rigidity Considerations
The three-dimensional shape (conformation) of a molecule is a key determinant of its biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of atoms and how this influences receptor binding.
Flexible linkers are often incorporated into molecules to connect different pharmacophoric groups. These linkers can allow the molecule to adopt various conformations, which can be advantageous for binding to a receptor. nih.govnih.gov The length and composition of the linker are critical factors that determine its flexibility. acs.orgpolyplus-sartorius.com For instance, linkers composed of glycine (B1666218) and serine residues are commonly used in protein engineering due to their flexibility, which prevents the formation of rigid secondary structures. acs.org
In the context of benzamide derivatives, flexible linkers have been used to explore the conformational space and identify potent ligands for various receptors. nih.gov The introduction of a flexible linker can allow the different parts of the molecule to orient themselves optimally within the binding site, thereby enhancing affinity and selectivity. However, excessive flexibility can also be detrimental, leading to an entropy penalty upon binding. Therefore, a balance between flexibility and rigidity is often sought in drug design.
Importance of Intramolecular Hydrogen Bonding for Active Conformation
Intramolecular hydrogen bonding plays a pivotal role in pre-organizing the benzamide scaffold into a conformation that is favorable for binding to its biological target. This internal bonding network reduces the molecule's conformational flexibility, thereby minimizing the entropic penalty upon binding and enhancing affinity.
The formation of such a hydrogen bond can be confirmed through computational analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) studies. ias.ac.in NBO analysis can reveal the delocalization of electron density from the lone pair of the oxygen atom to the anti-bonding orbital of the N-H bond, a hallmark of hydrogen bonding. ias.ac.in MEP maps can visually illustrate the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying the hydrogen bond donor and acceptor sites. ias.ac.in The energy of this intramolecular hydrogen bond can also be calculated, providing a quantitative measure of its contribution to the conformational stability. ias.ac.in
For this compound, a similar intramolecular hydrogen bond can be postulated between the amino group and the methoxy group, influencing the spatial arrangement of the two phenyl rings. This constrained conformation is often a prerequisite for effective interaction with the binding site of a target protein.
Scaffold Modifications and Bioisosteric Replacements
To improve the pharmacological profile of lead compounds like this compound, medicinal chemists often employ strategies such as scaffold modification and bioisosteric replacement. These approaches aim to enhance potency, selectivity, and metabolic stability while reducing potential toxicity.
Scaffolding Hopping Strategies
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. researchgate.netbhsai.orgnih.gov This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced solubility, better metabolic stability, or a different intellectual property landscape. uniroma1.it The goal is to identify isofunctional molecules with distinct backbones. nih.gov
One of the key drivers for employing scaffold hopping is to address metabolic liabilities associated with certain chemical motifs. researchgate.net For instance, aromatic rings can be susceptible to oxidation by cytochrome P450 enzymes. Replacing a phenyl ring with a more electron-deficient heterocycle can increase metabolic robustness. researchgate.net
In the context of benzamide derivatives, scaffold hopping could involve replacing the benzamide core with other heterocyclic systems that maintain the crucial pharmacophoric features, namely the spatial arrangement of the hydrogen bond donors and acceptors, as well as the hydrophobic aromatic regions. Computational methods are often employed to search for suitable replacement scaffolds that mimic the shape and electrostatic properties of the original molecule. researchgate.net
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Benzamide | Pyridinopyrimidine | Improve metabolic stability, explore new intellectual property. |
| Thiazolopyrimidine | Enhance potency and selectivity. | |
| Indazole | Alter physicochemical properties like solubility. |
Replacement of Chemically Reactive Moieties
The amide bond in the benzamide scaffold can be susceptible to hydrolysis by amidases. Replacing the amide group with a more stable bioisostere can significantly improve the compound's pharmacokinetic profile. nih.govmdpi.com A variety of amide bioisosteres have been developed and utilized in drug design. nih.gov
Common Bioisosteric Replacements for the Amide Group:
Triazoles: 1,2,4-triazoles are recognized as non-classical bioisosteres of amides. They maintain a similar planar geometry and distribution of hydrogen bond donors and acceptors. nih.gov The replacement of an amide with a triazole has been successfully applied in various therapeutic areas. nih.gov
Oxadiazoles: 1,2,4-oxadiazoles and 1,3,4-oxadiazoles are also common amide surrogates. nih.gov They can mimic the hydrogen bonding capabilities of the amide group and have been shown to improve metabolic stability. nih.gov
Thioamides and Selenoamides: Replacing the carbonyl oxygen of the amide with sulfur (thioamide) or selenium (selenoamide) can preserve the geometry of the amide bond while altering its electronic properties. nih.gov In some cases, these modifications have been shown to retain or even improve biological activity. nih.gov
Esters: While esters are also prone to hydrolysis, in some contexts, they can serve as a replacement for amides to probe the importance of the N-H hydrogen bond donor. nih.gov
Sulfonamides: Sulfonamides represent another class of amide bioisosteres, though their geometry and electronic properties are more distinct from amides. nih.gov
Computational Chemistry and in Silico Approaches in Benzamide Research
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.
Docking simulations for benzamide (B126) derivatives predict how 3-amino-N-(3-methoxyphenyl)benzamide fits into the active site of a target protein. The simulation software generates multiple possible binding poses and calculates a score for each, which estimates the binding affinity. This score, often expressed in kcal/mol, indicates the stability of the ligand-protein complex; a more negative value typically suggests a stronger interaction. jst.go.jp For instance, docking studies on similar benzamide compounds against various protein kinases have been performed to evaluate their inhibitory potential. jst.go.jp
Table 1: Illustrative Molecular Docking Scores for Benzamide Derivatives Against Protein Kinases
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Protein Kinase A | 1ATP | -8.2 |
| Cyclin-Dependent Kinase 2 | 1HCK | -7.9 |
Beyond predicting binding affinity, docking studies provide detailed insights into the specific non-covalent interactions between the ligand and the amino acid residues of the protein's active site. For a molecule like this compound, these interactions are critical for its biological activity.
Key interactions for benzamide derivatives frequently include:
Hydrogen Bonds: The amino (-NH2) and amide (-CONH-) groups are potent hydrogen bond donors and acceptors. The carbonyl oxygen is a strong acceptor, often interacting with residues like threonine or asparagine.
π-π Stacking: The two aromatic rings (the aminobenzoyl and the methoxyphenyl groups) can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The methoxy (B1213986) group (-OCH3) and the phenyl rings contribute to hydrophobic interactions with nonpolar residues in the binding pocket. ymerdigital.com
π-Alkyl Interactions: These occur between the aromatic rings of the ligand and the alkyl side chains of amino acids like valine, leucine, and isoleucine. researchgate.net
Table 2: Common Interactions Between Benzamide Scaffolds and Protein Residues
| Interaction Type | Ligand Functional Group Involved | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bond | Amide (C=O, N-H), Amino (-NH2) | THR, ASP, ASN, GLN, SER |
| π-π Stacking | Phenyl Rings | PHE, TYR, TRP |
| Hydrophobic | Methoxy (-OCH3), Phenyl Rings | LEU, ILE, VAL, ALA |
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are essential for understanding a molecule's geometry, stability, and reactivity. For this compound, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to provide accurate theoretical data. mdpi.comsemanticscholar.org
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net
The MEP map uses a color scale to denote different potential regions:
Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most likely sites for electrophilic attack. For this compound, the oxygen atom of the carbonyl group would be a prominent red region.
Blue: Represents areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atoms of the amino and amide groups are typically blue.
Green/Yellow: Corresponds to regions of neutral or near-zero potential.
DFT calculations can determine global and local reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a measure of molecular stability and chemical hardness. A smaller gap suggests the molecule is more reactive. semanticscholar.org
Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive.
Electronegativity (χ) and Electrophilicity (ω): These indices measure the molecule's ability to attract electrons and its propensity to act as an electrophile, respectively.
Fukui Functions: These are local reactivity descriptors that indicate which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture than the MEP map alone. researchgate.net
Table 3: Key Chemical Reactivity Indices from DFT Calculations
| Reactivity Index | Description | Implication for Reactivity |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | Energy difference between frontier orbitals | A smaller gap indicates higher reactivity |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Higher hardness indicates lower reactivity |
| Electrophilicity (ω) | Capacity to accept electrons | Higher value indicates a stronger electrophile |
DFT methods are also used to calculate how a molecule's electron cloud responds to an external electric field, which is described by its dipole moment, polarizability, and hyperpolarizability. nih.gov
Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. researchgate.net
Hyperpolarizability (β): This is a measure of the non-linear optical (NLO) response of a molecule to an electric field. nih.gov Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Benzamide derivatives with donor and acceptor groups can exhibit significant NLO properties.
Table 4: Representative Calculated Electronic Properties for Benzamide Derivatives
| Property | Symbol | Typical Calculated Value (Units) | Significance |
|---|---|---|---|
| Dipole Moment | μ | 2 – 7 Debye | Indicates molecular polarity and intermolecular forces |
| Mean Polarizability | <α> | 6 – 11 x 10⁻²⁴ esu | Measures response to an external electric field nih.gov |
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions with biological targets. For a flexible molecule like this compound, MD simulations can reveal its various conformations and how they might influence its binding to a receptor.
In a typical MD simulation, the molecule is placed in a simulated physiological environment, often a box of water molecules, and its movements are calculated over time based on the principles of classical mechanics. These simulations can provide valuable information about:
Conformational Landscapes: Identifying the most stable and frequently adopted shapes (conformations) of the molecule.
Binding Poses: Predicting how the molecule will orient itself within the binding site of a target protein.
Interaction Stability: Assessing the strength and duration of interactions, such as hydrogen bonds, with key amino acid residues in the target.
While specific MD simulation studies on this compound are not extensively documented in publicly available literature, research on structurally similar benzamides, such as N-(3-hydroxyphenyl)-3-methoxybenzamide, has demonstrated the utility of these simulations. mdpi.comresearchgate.netdoaj.org Such studies have successfully rationalized the spontaneous transformation of one polymorphic form to another by exploring the energetic landscape of different conformations. mdpi.comresearchgate.netdoaj.org This highlights how MD simulations can provide insights into the solid-state properties and conformational flexibility of N-arylbenzamides. mdpi.comresearchgate.netdoaj.org
The insights gained from MD simulations are crucial for understanding the structure-activity relationship (SAR) of benzamide derivatives and for designing new compounds with enhanced binding affinity and selectivity.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. mdpi.comjonuns.com These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail later in development due to poor ADMET profiles.
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. One of the most common methods for assessing drug-likeness is Lipinski's Rule of Five. mdpi.com This rule states that orally active drugs generally have:
A molecular weight of 500 daltons or less.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
An octanol-water partition coefficient (log P) not greater than 5.
For this compound, we can predict its drug-likeness based on its chemical structure. chem960.com
Table 1: Predicted Drug-Likeness Properties of this compound
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 242.27 g/mol | Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 4 | Yes |
| Rotatable Bonds | 4 | Yes |
The data in this table is computationally derived from the molecular structure.
The predicted properties of this compound suggest that it complies with Lipinski's Rule of Five, indicating good potential for oral bioavailability.
Cellular Permeability: The ability of a drug to pass through cell membranes is crucial for its absorption and distribution. In silico models can predict permeability through various biological barriers, such as the intestinal wall and the blood-brain barrier. nih.gov These predictions are often based on the molecule's physicochemical properties, including its size, polarity, and hydrogen bonding capacity. For benzamide derivatives, maintaining a balance between solubility and lipophilicity is key to achieving good permeability. nih.gov
Metabolic Stability: The metabolic stability of a compound determines its half-life in the body. nih.gov In silico tools can predict which parts of a molecule are most susceptible to metabolism by enzymes, primarily the cytochrome P450 family. nih.gov For this compound, potential sites of metabolism could include the methoxy group and the aromatic rings. By identifying these "metabolic hotspots," medicinal chemists can modify the structure to improve its stability and duration of action.
Table 2: Representative In Silico ADMET Predictions for Benzamide Scaffolds
| ADMET Parameter | Predicted Outcome for a Typical Benzamide Derivative | Rationale |
| Cellular Permeability | Moderate to High | Favorable physicochemical properties often align with good passive diffusion. |
| Metabolic Stability | Variable | Depends on specific substituents; aromatic rings and functional groups can be sites of enzymatic modification. |
This table presents generalized predictions for benzamide derivatives based on established in silico modeling principles.
Future Directions and Research Perspectives for 3 Amino N 3 Methoxyphenyl Benzamide
Rational Design and Synthesis of Novel Derivatives
The core structure of 3-amino-N-(3-methoxyphenyl)benzamide, featuring a central benzamide (B126) linkage with amino and methoxy (B1213986) substitutions on the phenyl rings, offers multiple avenues for chemical modification to create novel derivatives with enhanced or entirely new biological activities. Future research should systematically explore structure-activity relationships (SAR) by modifying these key functional groups.
The synthesis of novel derivatives can be guided by established methodologies for benzamide synthesis, typically involving the coupling of a substituted benzoic acid with a substituted aniline (B41778). For instance, derivatives of N-phenylbenzamide have been synthesized and shown to possess broad-spectrum antiviral effects. sigmaaldrich.com Similarly, the synthesis of 2-phenoxybenzamide (B1622244) derivatives has yielded compounds with antiplasmodial activity. sigmaaldrich.com These synthetic strategies can be adapted to create a library of derivatives of this compound.
Key modifications could include:
Modification of the Methoxy Group: The methoxy group on the N-phenyl ring can be replaced with other alkoxy groups of varying chain lengths or with bioisosteric replacements like halogens or small alkyl groups. Such modifications can fine-tune the lipophilicity and electronic properties of the molecule, potentially improving its pharmacokinetic profile.
Substitution on the Aromatic Rings: The introduction of additional substituents on either aromatic ring could lead to new interactions with target proteins. For example, the introduction of a trifluoromethyl group has been shown to be beneficial for the activity of some kinase inhibitors with a benzamide core. mdpi.com
The following table outlines potential derivatives and the rationale for their synthesis:
| Derivative Type | Rationale for Synthesis | Potential Synthetic Approach |
| N-Acyl Derivatives | Modulate hydrogen bonding and lipophilicity. | Acylation of the 3-amino group with various acid chlorides or anhydrides. |
| N-Alkyl Derivatives | Introduce steric bulk and alter basicity. | Reductive amination or direct alkylation of the 3-amino group. |
| Heterocyclic Derivatives | Explore new binding interactions and improve solubility. | Condensation of the 3-amino group with appropriate precursors to form imidazoles, triazoles, or other heterocycles. |
| Varied Methoxy Substituents | Fine-tune electronic properties and metabolic stability. | Synthesis from starting materials with different alkoxy groups on the aniline ring. |
| Ring-Substituted Analogs | Probe for additional binding pockets and enhance potency. | Utilization of substituted benzoic acids or anilines in the initial amide coupling reaction. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs with diverse therapeutic applications. While the specific biological targets of this compound are yet to be fully elucidated, research on analogous compounds provides a strong basis for future investigations.
For example, various N-substituted aminobenzamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the management of type 2 diabetes. google.com Furthermore, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in inflammation, thrombosis, and cancer. nih.gov The structural similarity of this compound to these molecules suggests that it and its derivatives could also modulate the activity of these or related enzymes.
Future research should therefore focus on screening this compound and its newly synthesized derivatives against a broad panel of biological targets, including:
Kinases: Protein kinases are a major class of drug targets, particularly in oncology. The benzamide moiety is a common feature in many kinase inhibitors. mdpi.com High-throughput screening against a diverse kinase panel could reveal novel anticancer potential.
G-Protein Coupled Receptors (GPCRs): Benzamide derivatives have been shown to act as ligands for various GPCRs. For instance, 3-amino-3-phenylpropionamide derivatives have been developed as mimics of octreotide (B344500) and exhibit high affinity for the mu opioid receptor. sigmaaldrich.com
Enzymes involved in Neurodegenerative Diseases: Compounds with a benzamide core have been explored as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant to Alzheimer's disease. nih.gov
Infectious Disease Targets: As seen with N-phenylbenzamide derivatives showing anti-HBV activity, the therapeutic potential of this compound in infectious diseases should not be overlooked. sigmaaldrich.com
The following table summarizes potential therapeutic areas and the rationale for investigation:
| Therapeutic Area | Rationale for Exploration | Potential Biological Targets |
| Oncology | The benzamide scaffold is present in numerous approved kinase inhibitors. | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases. |
| Inflammatory Diseases | Related compounds inhibit enzymes involved in inflammatory pathways. | Lipoxygenases, Cyclooxygenases. |
| Metabolic Disorders | Analogs have shown inhibitory activity against key metabolic enzymes. | Dipeptidyl Peptidase-IV (DPP-IV). |
| Neurological Disorders | The benzamide structure is found in compounds targeting CNS receptors and enzymes. | Opioid Receptors, Carbonic Anhydrase, Acetylcholinesterase. |
| Infectious Diseases | Similar scaffolds have demonstrated antiviral properties. | Viral enzymes and host factors involved in viral replication. |
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization
To accelerate the discovery process and gain a deeper understanding of the structure-function relationships of this compound and its derivatives, a synergistic approach combining advanced computational and experimental techniques is essential.
Computational Approaches:
Molecular Docking and Virtual Screening: In silico molecular docking studies can be employed to predict the binding modes of this compound and its virtual library of derivatives within the active sites of potential biological targets. mdpi.comnih.gov This can help prioritize the synthesis of compounds with the highest predicted affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to develop mathematical models that correlate the chemical structure of the benzamide derivatives with their biological activity. nih.gov These models can then be used to predict the activity of unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding.
Experimental Methodologies:
High-Throughput Screening (HTS): HTS assays are crucial for rapidly evaluating the biological activity of a large library of synthesized derivatives against various targets.
Advanced Spectroscopic Techniques: Comprehensive spectroscopic characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental for confirming the structure and purity of synthesized compounds.
X-ray Crystallography: Obtaining the crystal structure of this compound or its derivatives in complex with their biological targets can provide invaluable atomic-level information about the binding interactions, guiding further rational drug design.
In Vitro and In Vivo Pharmacological Assays: Promising compounds identified through initial screenings must be further evaluated in relevant in vitro cell-based assays and subsequently in in vivo animal models to assess their efficacy and pharmacokinetic properties. nih.gov
By systematically applying these integrated methodologies, researchers can unlock the full therapeutic potential of this compound and its future generations of derivatives, paving the way for the development of novel and effective therapeutic agents.
Q & A
Q. What are the optimized synthetic routes for 3-amino-N-(3-methoxyphenyl)benzamide, and how are intermediates characterized?
The compound is synthesized via hydrogenation of N-(3-methoxyphenyl)-3-nitro-benzamide using Pd/C under H₂ (15 psi) at 25°C, followed by purification via filtration and concentration. Intermediate characterization employs thin-layer chromatography (TLC) with petroleum ether/ethyl acetate (3:1) to confirm reaction completion. The final product is further functionalized using 2-chloroacetyl chloride and DIEA in DCM at 0°C, with LC-MS and ¹H-NMR (400 MHz, DMSO-d₆) used to verify structural integrity. Key spectral data include ESI-MS ([M+H]⁺ at m/z 319.1) and NMR peaks (δ 10.50–6.69 ppm for aromatic protons) .
Q. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?
Essential techniques include:
- ESI-MS : To confirm molecular weight (e.g., observed [M+H]⁺ at m/z 319.1 vs. calculated 318.08) .
- ¹H-NMR : Aromatic protons (δ 8.09–6.69 ppm), methoxy group (δ 3.75 ppm), and chloroacetyl protons (δ 4.28 ppm) provide structural insights .
- LC-MS : Monitors reaction progress and purity (>97%) during functionalization steps .
Q. What are the foundational biological activities of this compound, and how are they assayed?
The compound exhibits potential as a CTPS1 inhibitor, validated via cell proliferation assays (e.g., using KMS-11 and NCI-H929 cell lines). The CellTiter 96 Aqueous One Solution Assay measures absorbance at 490 nm, with data normalized to untreated controls. Dose-response curves at 2 µM over 24–96 hours assess time-dependent efficacy .
Advanced Research Questions
Q. How can researchers mitigate off-target effects when using this compound in enzymatic studies?
While 3-aminobenzamide derivatives inhibit poly(ADP-ribose) synthetase, high concentrations (>100 µM) may disrupt glucose metabolism or DNA synthesis. To address this:
Q. What crystallographic strategies are effective for analyzing polymorphism in benzamide derivatives?
Polymorphism analysis (e.g., positional disorder in related fluorobenzamides) requires:
- SHELXL/SHELXS : For small-molecule refinement and structure solution, leveraging high-resolution data.
- ORTEP-3 : To visualize molecular conformations and hydrogen-bonding patterns (e.g., N–H···O interactions).
- Controlled crystallization : Varying solvents/temperatures to isolate concomitant polymorphs (e.g., monoclinic vs. noncentrosymmetric forms) .
Q. How do substituent positions on the benzamide core influence bioactivity compared to structural analogs?
Comparative studies with analogs (e.g., N-(3-aminophenyl)-3-chlorobenzamide) reveal:
- Methoxy groups : Enhance solubility and modulate receptor binding (e.g., via hydrogen bonding).
- Chlorine vs. amino groups : Alter electron distribution, impacting antimicrobial potency (e.g., MRSA inhibition).
- SAR (Structure-Activity Relationship) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like CTPS1 .
Q. What methodologies resolve contradictions in biological data for this compound derivatives?
Discrepancies in bioactivity (e.g., cytotoxicity vs. efficacy) are addressed by:
- Orthogonal assays : Combine proliferation assays with apoptosis markers (e.g., Annexin V/PI staining).
- Kinetic studies : Measure enzyme inhibition (e.g., IC₅₀ shifts under varying ATP concentrations).
- Batch consistency checks : Ensure synthetic reproducibility via HPLC purity assessments (>95%) .
Methodological Guidelines
- Synthetic Optimization : Replace DCM with THF for greener chemistry or employ microwave-assisted synthesis to reduce reaction times .
- Data Validation : Cross-reference NMR/LC-MS results with computational tools (e.g., ACD/Labs or ChemDraw) to validate spectral assignments.
- Crystallography Workflow : Use SHELXL for refinement, Coot for model building, and Mercury for visualizing weak interactions (e.g., C–H···F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
